molecular formula C24H22N6O4 B2860452 Chembl4519238 CAS No. 1207049-17-9

Chembl4519238

Cat. No. B2860452
CAS RN: 1207049-17-9
M. Wt: 458.478
InChI Key: WXWWJNIRZJHGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This usually requires access to scientific literature detailing the synthesis process .


Molecular Structure Analysis

This involves understanding the arrangement of atoms within the compound. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It requires knowledge of the compound’s reactivity, stability, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

ChEMBL Database and Its Impact on Scientific Research

The ChEMBL Database Evolution
The ChEMBL database is a significant bioactivity database that has evolved over the years to include a vast array of data from medicinal chemistry literature, neglected disease screening, crop protection data, drug metabolism, and disposition data, as well as bioactivity data from patents (Gaulton et al., 2016). Its development showcases the database's expanding utility in providing comprehensive bioactivity information, facilitating the exploration of drug discovery and chemical biology research.

ChEMBL's Role in Drug Discovery
ChEMBL has established itself as a cornerstone in drug discovery by housing over 5.4 million bioactivity measurements for more than 1 million compounds, supporting a wide range of chemical biology and drug discovery research problems. Its accessibility through web interfaces, data downloads, and web services enables researchers to leverage this data in their work, promoting advancements in the field (Gaulton et al., 2011).

Enhancements in ChEMBL Web Services
Significant improvements to the ChEMBL web services have streamlined access to drug discovery data, offering expanded data from the database and new functionalities. This development enables the construction of applications and data processing workflows that are crucial for drug discovery and chemical biology (Davies et al., 2015).

Broadening ChEMBL's Applicability
Efforts to include crop protection bioassay data in ChEMBL have broadened its applicability beyond human health research, demonstrating its potential in agricultural sciences. This inclusivity allows for a more comprehensive exploration of active chemical scaffolds and their potential targets, benefiting a wider range of scientific inquiries (Gaulton et al., 2015).

Mechanism of Action

If the compound is a drug or bioactive molecule, its mechanism of action describes how it affects a living organism at the molecular level. This information is usually obtained from biological studies .

Safety and Hazards

Information about a compound’s toxicity, flammability, environmental impact, and safe handling procedures is typically found in its Material Safety Data Sheet .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-33-18-7-3-16(4-8-18)14-25-22(31)15-30-24(32)28-11-12-29-21(23(28)27-30)13-20(26-29)17-5-9-19(34-2)10-6-17/h3-13H,14-15H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWWJNIRZJHGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45500305

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